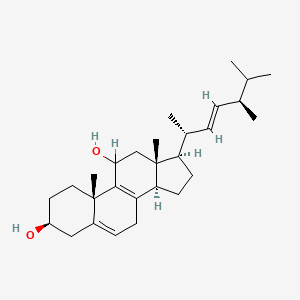

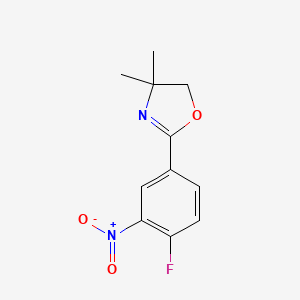

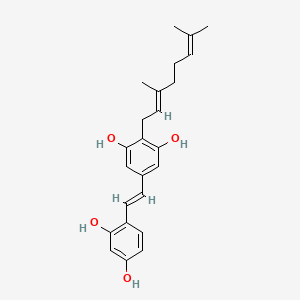

![molecular formula C9H6N4 B1235557 1H-Pyrazolo[3,4-b]quinoxaline CAS No. 269-75-0](/img/structure/B1235557.png)

1H-Pyrazolo[3,4-b]quinoxaline

Overview

Description

1H-Pyrazolo[3,4-b]quinoxaline is a heterocyclic compound that consists of a pyrazole ring fused to a quinoxaline ring

Mechanism of Action

Target of Action

It is known that the compound has significant biological properties and is used as a potential fluorescent sensor .

Mode of Action

The compound is part of the three-membered azaheterocyclic systems composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Biochemical Pathways

The compound is synthesized through methods such as friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Result of Action

The compound is known to have significant biological properties and is used as a potential fluorescent sensor .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-b]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, making it a promising candidate for anticancer therapy . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and DNA . These interactions lead to changes in cellular functions and can result in therapeutic effects in disease models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity can decrease over time due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, its distribution within cells can affect its localization and activity, influencing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be targeted to specific organelles, such as mitochondria, where it influences cellular metabolism and apoptosis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]quinoxaline can be synthesized through several methods, including:

Condensation Reactions: One common method involves the condensation of o-phenylenediamine with pyrazole-4-carboxaldehyde under acidic conditions.

Cyclization Reactions: Another approach is the cyclization of appropriate hydrazine derivatives with quinoxaline intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like m-chloroperbenzoic acid to form oxides.

Substitution: It can participate in substitution reactions, where different substituents can be introduced to the pyrazole or quinoxaline rings.

Cyclization: The compound can also be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

Acids and Bases: Various acids and bases can be used to facilitate condensation and cyclization reactions.

Major Products:

Scientific Research Applications

1H-Pyrazolo[3,4-b]quinoxaline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]quinoxaline can be compared with other similar compounds such as:

1H-Pyrazolo[3,4-b]quinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring.

Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to a quinoline ring and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name |

1H-pyrazolo[4,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDMFICDKLFJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=NNC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181406 | |

| Record name | Flavazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269-75-0 | |

| Record name | Flavazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of the unsubstituted 1H-Pyrazolo[3,4-b]quinoxaline is C9H6N4, and its molecular weight is 170.17 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize 1H-Pyrazolo[3,4-b]quinoxalines, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the hydrogen and carbon atoms within the molecule, elucidating its structure and confirming the presence of specific functional groups [, , ].

- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation [].

- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule and its light absorption properties [, , ]. This technique is particularly useful for studying the influence of substituents on the electronic structure of flavazoles [].

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule, providing further structural information [].

ANone: Several synthetic routes have been developed for 1H-Pyrazolo[3,4-b]quinoxalines. Key methods include:

- Condensation Reactions: These reactions typically involve reacting a quinoxaline derivative, often a quinoxaline-2-aldoxime or ketoxime, with hydrazine or substituted hydrazines under acidic conditions [, , , ]. This method allows for the introduction of various substituents on the pyrazole ring, leading to a diverse library of flavazole derivatives.

- Cyclization Reactions: Researchers have explored dehydrative cyclization reactions of hydrazones, specifically 3-[(α-arylhydrazono)-aroylmethyl]quinoxalin-2(1H)-ones, to yield flavazoles [].

- Oxidative Coupling: Oxidative coupling of 5-aminopyrazoles with p-phenylenediamines provides another route to 1H-Pyrazolo[3,4-b]quinoxalines, particularly those with amino substituents [].

ANone: While specific reactivity depends on the substitution pattern, flavazoles generally exhibit reactivity typical of aromatic heterocycles. Common reactions include:

- N-Alkylation and Acylation: The nitrogen atoms in the pyrazole and quinoxaline rings can undergo alkylation or acylation reactions, offering further possibilities for structural diversification [].

ANone: 1H-Pyrazolo[3,4-b]quinoxalines have demonstrated a broad spectrum of biological activities, including:

- Antifungal Activity: Several flavazole derivatives have shown promising antifungal activity [, ]. These findings highlight the potential of this class of compounds in addressing fungal infections.

- Antibacterial Activity: Some flavazoles exhibit antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents []. Notably, a synthesized this compound demonstrated efficacy against Bacillus licheniformis, Cellulomonas sp., Salmonella typhimurium, and Flavobacterium devolans [].

ANone: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of flavazoles influence their biological activity.

- Substituent Effects: The type, position, and electronic properties of substituents on the flavazole core significantly impact their biological activity. For instance, the introduction of electron-donating groups, such as N,N-dialkylamino substituents, has been shown to influence the photoluminescence properties of flavazoles, making them suitable for optoelectronic applications [, ].

- Stereochemistry: The spatial arrangement of atoms within the molecule can also play a role. Researchers have investigated the Z/E-isomerism in certain flavazole derivatives using dynamic NMR spectroscopy []. This isomerism can potentially impact the binding affinity and selectivity of the compound towards its biological target.

A: Certain this compound derivatives exhibit interesting photophysical properties, including fluorescence, making them potentially suitable for applications in optoelectronic devices [, , ]. For instance, some flavazoles have shown strong green emission and have been incorporated as dopants in organic light-emitting diodes (OLEDs) [, ].

ANone: The electronic structure of flavazoles, which governs their optoelectronic properties, is highly sensitive to structural modifications.

ANone:

- Immunological Studies: Flavazole derivatives have found use in immunological research, particularly in studying antibody responses to specific antigens. For instance, isomaltohexaose flavazole coupled to chicken γ-globulin (IM6-CGG) has been employed to induce and investigate T cell-dependent antibody responses in mice [, ].

- Computational Chemistry: Computational methods are increasingly employed to study the properties of flavazoles. Quantum chemical calculations provide insights into their electronic structure, HOMO-LUMO energy levels, and other relevant parameters, aiding in the design of new derivatives with desired properties [].

- Material Science: Researchers are exploring the incorporation of flavazoles into various materials, such as silica matrices, to develop new materials with tailored properties for applications in areas like luminescent solar concentrators [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

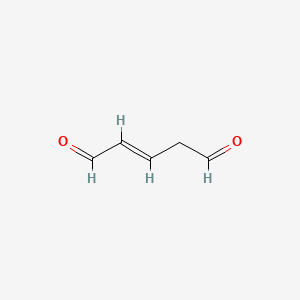

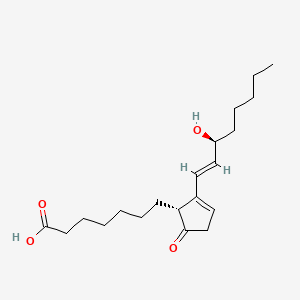

![methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1235478.png)

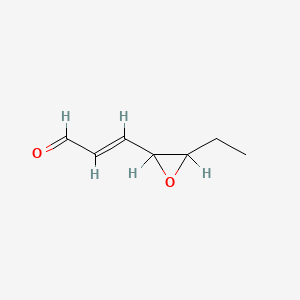

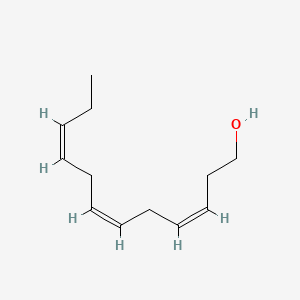

![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)

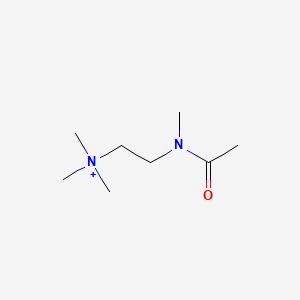

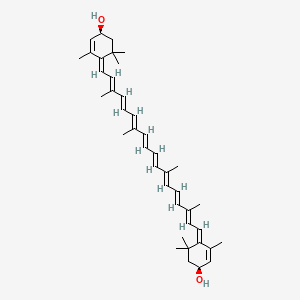

![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)

![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)

![2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol](/img/structure/B1235496.png)